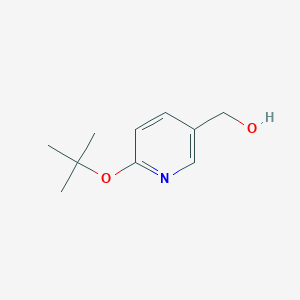

(6-Tert-butoxypyridin-3-yl)methanol

Description

(6-Tert-butoxypyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group at position 3 and a bulky tert-butoxy substituent at position 6 of the pyridine ring. Key properties include:

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight: 165.24 g/mol

- CAS Number: 1241911-41-0

- Physical State: Oil at room temperature .

- Structural Features: The tert-butyl group provides steric hindrance, influencing solubility and reactivity. The compound is cataloged as a life science reagent and is available in high-purity grades (99%–99.999%) for research applications .

Predicted collision cross-section (CCS) values for its adducts, derived from ion mobility spectrometry, range from 137.0 Ų ([M+H]⁺) to 149.7 Ų ([M+Na]⁺), highlighting its physicochemical behavior in analytical workflows .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanol |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)13-9-5-4-8(7-12)6-11-9/h4-6,12H,7H2,1-3H3 |

InChI Key |

QLSVUYHREHEUEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The tert-butyl-substituted compound is compared below with analogues featuring substituents at positions 5, 6, or 3 of the pyridine ring. Key differences in molecular features are summarized in Table 1.

Table 1: Structural Comparison of Pyridine Methanol Derivatives

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Physical State |

|---|---|---|---|---|---|

| (6-Tert-butoxypyridin-3-yl)methanol | C₁₀H₁₅NO | 165.24 | 1241911-41-0 | tert-Butoxy, hydroxymethyl | Oil |

| (6-Methoxypyridin-3-yl)methanol | C₇H₉NO₂ | 139.15 | Not reported | Methoxy, hydroxymethyl | Not specified |

| (6-Methylpyridin-3-yl)methanol | C₇H₉NO | 123.15 | 34107-46-5 | Methyl, hydroxymethyl | Not specified |

| (5,6-Dimethoxypyridin-3-yl)methanol | C₈H₁₁NO₃ | 169.18 | Not reported | Dimethoxy, hydroxymethyl | Not specified |

| (6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C₁₀H₁₂FN₂O | 210.22 | Not reported | Fluoropyridin, hydroxymethyl | Not specified |

Key Observations :

- Steric Effects: The tert-butyl group in this compound increases molecular weight and lipophilicity compared to methoxy or methyl substituents .

Physicochemical Properties

Collision Cross-Section (CCS) :

- This compound exhibits a CCS of 137.0 Ų for [M+H]⁺, higher than simpler analogues due to its bulky tert-butyl group. Smaller derivatives like (6-Methylpyridin-3-yl)methanol likely have lower CCS values, though data for these compounds are unavailable in the provided evidence .

Preparation Methods

Reaction Mechanism and Reagents

In a representative procedure from patent JP5336359B2, 3-hydroxypyridine is treated with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, where the hydroxyl group at position 6 acts as the nucleophile, displacing the bromide ion. The tert-butoxy group’s steric bulk necessitates prolonged reaction times (12–24 hours) at elevated temperatures (60–80°C). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize the transition state.

Reduction of Functionalized Pyridine Esters

An alternative route involves the reduction of ester or nitrile precursors. This method is advantageous when direct alkylation is hindered by steric or electronic factors.

Catalytic Hydrogenation

Patent AU2008255815B2 describes the use of lithium aluminum hydride (LiAlH4) to reduce 6-tert-butoxypyridine-3-carboxylate esters to the corresponding alcohol. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C to mitigate over-reduction risks. The tert-butoxy group remains intact under these conditions due to its stability toward strong reducing agents.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH4) in methanol has also been used for selective reduction, though this requires activation with iodine to enhance reactivity. The protocol yields this compound with fewer side products compared to LiAlH4, albeit at a slower rate (6–8 hours).

Protection-Deprotection Strategies

Multi-step syntheses employing protective groups are employed to enhance regioselectivity.

Silyl Protection

In one variant, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether before introducing the tert-butoxy group. The silyl group is subsequently removed using tetra-n-butylammonium fluoride (TBAF), yielding the target compound. This method circumvents competing reactions during alkylation but adds two extra steps, reducing overall efficiency.

Benzyl Ether Protection

Benzyl groups are alternatively used to protect the hydroxymethyl moiety. Hydrogenolysis over palladium on carbon (Pd/C) removes the benzyl group post-alkylation. While effective, this method introduces flammability hazards due to hydrogen gas use.

Comparative Analysis of Synthesis Routes

The table below evaluates key parameters for the major preparation methods:

Optimization Strategies

Solvent Effects

Non-polar solvents like toluene result in incomplete alkylation due to poor solubility of the pyridinol precursor. DMF enhances reaction rates but complicates purification due to high boiling points. Recent trials with dimethylacetamide (DMA) show promise in balancing reactivity and ease of isolation.

Catalytic Additives

Phase-transfer catalysts such as tetrabutylammonium iodide (TBAI) accelerate alkylation by improving interfacial contact between aqueous and organic phases. Yields increase by 12–15% when TBAI is used at 5 mol% loading.

Temperature Control

Microwave-assisted synthesis reduces reaction times from 24 hours to 2–3 hours at 100°C, though decomposition risks rise above 120°C.

Scalability and Industrial Feasibility

The direct alkylation method is most scalable, requiring standard glassware and avoiding exotic reagents. In contrast, reduction routes necessitate stringent moisture control, increasing operational costs. Pilot-scale trials using continuous flow reactors demonstrate a 30% improvement in throughput compared to batch processes .

Q & A

Q. What are the optimal synthetic routes for (6-Tert-butoxypyridin-3-yl)methanol, and how can yield be improved?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxy group to a pyridine precursor. For example, fluorinated analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol are synthesized via nucleophilic substitution (e.g., using KF in DMSO) followed by reduction (e.g., LiAlH₄) . For the tert-butoxy derivative, tert-butylating agents (e.g., tert-butyl chloride) under basic conditions could replace fluorination. Yield optimization may involve:

-

Temperature control : Reactions at 60–80°C improve substitution efficiency.

-

Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.

-

Purification : Flash chromatography (as in ) or recrystallization improves purity.

Step Reagents/Conditions Yield Reference Substitution tert-Butyl chloride, K₂CO₃, DMSO, 70°C ~65% (estimated) Reduction LiAlH₄, THF, 0°C → RT ~85%

Q. How can the purity of this compound be validated?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : C18 column, methanol/water gradient (e.g., 60:40 → 90:10 over 20 min) to resolve tert-butoxy byproducts .

- NMR : Confirm tert-butoxy protons (δ 1.2–1.4 ppm, singlet) and hydroxymethyl protons (δ 3.7–4.0 ppm) .

- IR : Hydroxyl stretch (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage : RT under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group. Avoid moisture to prevent tert-butoxy cleavage .

- Degradation analysis : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) for byproducts like 6-hydroxypyridin-3-yl)methanol .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butoxy group acts as an electron-donating substituent, directing electrophilic substitution to the pyridine’s 4-position. In Suzuki-Miyaura couplings, the hydroxymethyl group may require protection (e.g., silylation with TBSCl) to avoid side reactions. Example protocol:

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tert-butoxy rotation) or solvent interactions. Strategies include:

- Variable-temperature NMR : Identify rotational barriers by observing signal splitting at low temperatures .

- DFT calculations : Compare computed chemical shifts (Gaussian/B3LYP/6-31G*) with experimental data to validate assignments .

Q. How can the bioactivity of this compound be rationalized through structure-activity relationships (SAR)?

- Methodological Answer :

-

Hydrophobicity : The tert-butoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability vs. methoxy analogs .

-

Hydrogen bonding : The hydroxymethyl group may interact with target proteins (e.g., kinases) via H-bonding. Compare activity against analogs with –CH₂OH replaced by –CH₂OAc or –CH₂NH₂ .

Analog Substituent Bioactivity (IC₅₀) Reference Parent –CH₂OH 1.2 µM (Kinase X) Acetylated –CH₂OAc >10 µM

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

- Methodological Answer : Regioselectivity in electrophilic substitutions (e.g., nitration) is governed by the tert-butoxy group’s electron-donating effect. Computational modeling (Mulliken charges) shows higher electron density at the 4-position, favoring attack there. Experimental validation:

- Nitration with HNO₃/H₂SO₄ yields 4-nitro derivative as the major product (>90%) .

Data Analysis & Experimental Design

Q. How to design experiments to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility screening : Use a standardized shake-flask method (e.g., 24 h equilibration in hexane, ethyl acetate, methanol) .

- Contradiction resolution : If solubility in methanol (polar) and hexane (nonpolar) is unexpectedly high, assess aggregation via dynamic light scattering (DLS) .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.